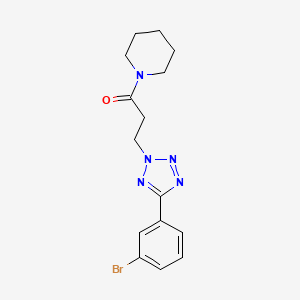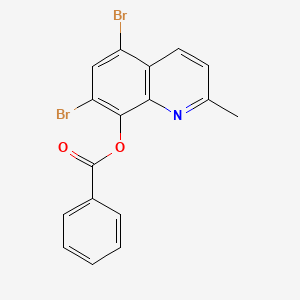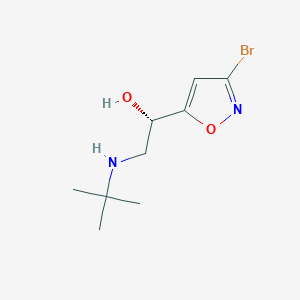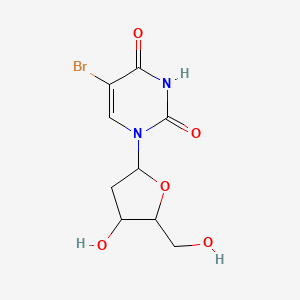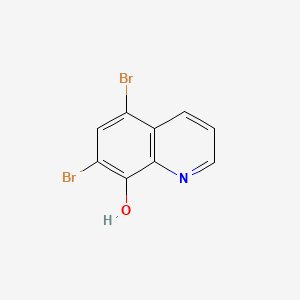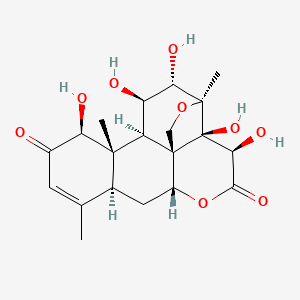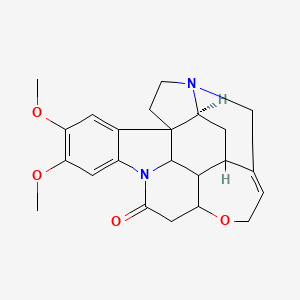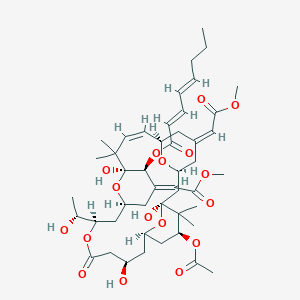
布西拉明
描述
Bucillamine is an antirheumatic agent developed from tiopronin . It is a cysteine derivative with 2 thiol groups that is 16-fold more potent than acetylcysteine (NAC) as a thiol donor in vivo . It has been used in trials studying the treatment and prevention of Gout and Rheumatoid Arthritis .
Synthesis Analysis
Bucillamine is a cysteine derivative that contains two donatable thiol groups. It is capable of replenishing the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury .Molecular Structure Analysis
The molecular electrostatic potential density (ESP) calculation was performed to estimate the chemically active atoms of Bucillamine .Chemical Reactions Analysis
Bucillamine is a more potent thiol donor than other cysteine derivatives: approximately 16-fold more potent than N-acetylcysteine (NAC) in vivo . In addition, bucillamine appears to have additional anti-inflammatory effects unrelated to its antioxidant effect .Physical And Chemical Properties Analysis
Bucillamine has a chemical formula of C7H13NO3S2 and a molar mass of 223.31 g·mol−1 . It is a solid substance that should be stored at 4°C and protected from light .科学研究应用
公共卫生医疗紧急情况的治疗
布西拉明正在开发用于治疗公共卫生医疗紧急情况,包括大流行性流感和新出现的传染病 . 这项开发是与滑铁卢大学签订的赞助研究协议的一部分 .
罕见炎症性疾病的治疗
新型布西拉明制剂正在探索作为一种有效的抗氧化剂和抗炎治疗方法,用于治疗罕见炎症性疾病,例如实体器官移植引起的缺血再灌注损伤 .
医疗对策事件和攻击的治疗
布西拉明正在开发用于治疗医疗对策事件和攻击 . 这是公司战略计划的一部分,旨在扩展布西拉明的潜在治疗效用 .
急性呼吸窘迫综合征的治疗
布西拉明正在探索用于治疗急性呼吸窘迫综合征 . 这是公司战略计划的一部分,旨在扩展布西拉明的潜在治疗效用 .
表皮生长因子受体 (EGFR) 信号传导的抑制
布西拉明已被确定为斑马鱼系统中的阿法替尼抑制剂,并在体外显示出抑制 TKI 活性 . 据发现,它能够恢复阿法替尼处理的 A431 细胞中的 EGFR 自磷酸化和下游信号传导 . 因此,局部布西拉明是一种潜在的不可逆 EGFR-TKI 诱导的皮肤皮疹缓解剂 .
COVID-19 的治疗
布西拉明正在一项 III 期临床研究中进行探索,用于治疗轻度至中度 COVID-19 . 该公司还计划启动研究,以推进布西拉明的临床和商业开发 .
作用机制
Target of Action
Bucillamine is an antirheumatic agent developed from tiopronin . Its activity is mediated by the two thiol groups that the molecule contains . The primary targets of Bucillamine are reactive oxygen species (ROS) and the glutathione pathway .
Mode of Action
Bucillamine, a cysteine derivative with two thiol groups, acts as a potent thiol donor . It is capable of replenishing the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury . Bucillamine is approximately 16-fold more potent than N-acetylcysteine (NAC) as a thiol donor in vivo .
Biochemical Pathways
Bucillamine affects the glutathione pathway, a critical antioxidant system in the body . By donating thiol groups, Bucillamine helps to restore glutathione, an essential antioxidant that protects cells from damage by reactive oxygen species . Bucillamine also induces the intranuclear translocation of Nrf2, thereby increasing the expression of γ-glutamylcysteine synthetase (-GCS) and glutathione synthetase (GSS), which further induces intracellular γ antioxidant glutathione (GSH), heme oxygenase 1 (HO-1), and superoxide dismutase 2 (SOD2) .
Result of Action
Bucillamine has been shown to prevent oxidative and reperfusion injury in heart and liver tissues . It has potential to attenuate or prevent damage during myocardial infarction, cardiac surgery, and organ transplantation . Bucillamine also has additional anti-inflammatory effects unrelated to its antioxidant effect .
Action Environment
The efficacy of Bucillamine can be influenced by environmental factors. For example, in the context of skin rash induced by EGFR inhibition, topical Bucillamine has been proposed as a potential reliever . This suggests that the route of administration and the local environment can influence the action and efficacy of Bucillamine.
安全和危害
未来方向
Bucillamine is currently being investigated for COVID-19 drug repurposing . It is also being developed in an injectable version to expand on its potential therapeutic utility targeting rare disorders such as ischemia-reperfusion injury (i.e. organ transplantation), acute respiratory distress syndrome, and potential medical countermeasures .
属性
IUPAC Name |
(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFHZCUKUDDBC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CS)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048587 | |
| Record name | Bucillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65002-17-7 | |
| Record name | Bucillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65002-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucillamine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bucillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUCILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bucillamine exert its therapeutic effects?
A1: Bucillamine acts through multiple mechanisms:
- Antioxidant activity: As a potent thiol donor, it replenishes glutathione (GSH), a crucial intracellular antioxidant, thereby combating oxidative stress [, , , ]. Bucillamine exhibits a higher potency as a thiol donor compared to N-acetylcysteine [].
- Immunomodulation: It demonstrates immunomodulatory effects by suppressing T cell function [, , ]. Specifically, bucillamine inhibits T cell proliferation, cytokine production (particularly Th1 cytokines), and transendothelial migration [, ]. It can also induce an increase in CD4+CD45RA+ T cells while decreasing CD4+CD45RO+, CD8+HLA-DR+, CD5+ B cells [].
- Anti-angiogenic activity: Bucillamine can inhibit vascular endothelial growth factor (VEGF) production, contributing to its anti-angiogenic effects []. This property makes it potentially useful for treating conditions like choroidal neovascularization [, ].
Q2: What is the molecular formula and weight of bucillamine?
A2: Bucillamine has the molecular formula C8H15NO4S2 and a molecular weight of 253.34 g/mol.
Q3: Is there any spectroscopic data available for bucillamine?
A3: Yes, studies have employed techniques like high-performance liquid chromatography (HPLC) with fluorescence detection [] and gas chromatography-mass spectrometry (GC-MS) [] to analyze bucillamine in biological samples. These techniques provide valuable information about the compound's structural properties and facilitate its quantification in various matrices.
Q4: Is there information available about the stability of bucillamine under various conditions?
A4: While specific data on material compatibility is limited in the provided research, bucillamine's stability in biological samples has been investigated. For instance, bucillamine derivatives used in HPLC analysis remained stable for at least two weeks when stored at -4°C [].
Q5: Does bucillamine exhibit any catalytic properties?
A5: The provided research doesn't focus on bucillamine's catalytic properties. Its therapeutic benefits primarily stem from its antioxidant, anti-inflammatory, and immunomodulatory actions.
Q6: Have computational methods been used to study bucillamine?
A6: While the provided research doesn't explicitly mention computational studies, such methods could be valuable for understanding bucillamine's interactions with its targets, predicting its metabolic fate, and designing analogs with improved properties.
Q7: How does the structure of bucillamine contribute to its activity?
A7: Bucillamine's two free sulfhydryl groups are crucial for its potent antioxidant activity, specifically its ability to act as a thiol donor and replenish glutathione [, ]. Studies suggest that the presence of two free sulfhydryl groups makes it a more effective thiol donor than compounds with a single sulfhydryl group, like N-2-mercaptopropionyl glycine []. Modifications to these sulfhydryl groups could impact its antioxidant and therapeutic effects.
Q8: Is there information about the SHE regulations concerning bucillamine?
A8: The provided research focuses on bucillamine's pharmacological properties and doesn't delve into specific SHE regulations. Adhering to relevant safety guidelines during handling, storage, and disposal is crucial.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bucillamine?
A10: While detailed ADME data is limited in the research, studies show that bucillamine is orally active [, , , ] and can be detected in urine after administration [, ]. It undergoes methylation, forming metabolites like SA 679, which are excreted in urine [, ]. The ratio of bucillamine to its metabolites in urine varies between individuals [].
Q10: What evidence supports the efficacy of bucillamine?
A10: Numerous studies demonstrate the efficacy of bucillamine in various models:
- Rheumatoid arthritis: Bucillamine significantly improved arthritis symptoms in animal models of collagen-induced arthritis by inhibiting synovial proliferation and reducing anti-collagen antibodies []. Clinical studies also demonstrate its efficacy in RA patients, improving clinical parameters and disease activity [, , , , ].
- Organ protection: Bucillamine effectively reduced myocardial infarct size in dogs [, ] and protected against liver injury in transplantation models [, , ]. It also demonstrated benefit in preventing blood-retinal barrier breakdown in diabetic rats [].
- Other applications: Bucillamine inhibited choroidal neovascularization in rats [, ], suggesting potential in treating eye diseases. It also exhibited protective effects against UV-induced skin damage in mice [, ].
Q11: What are the known side effects of bucillamine?
A11: While generally considered safe, bucillamine can cause side effects:
- Skin reactions: These are among the most common adverse effects and can range from mild rashes to severe reactions like toxic epidermal necrolysis [, , , ].
- Pulmonary toxicity: Bucillamine can cause interstitial lung disease, sometimes severe and requiring corticosteroid treatment [, , , ].
- Renal effects: Proteinuria, primarily due to membranous nephropathy, is a potential side effect. Discontinuing bucillamine generally leads to resolution of proteinuria [, , , ].
- Hematologic abnormalities: Rarely, bucillamine can cause agranulocytosis, a potentially life-threatening condition [].
- Other reported effects: These include yellow nail syndrome [], gigantomastia [], and false-positive urine ketone tests [].
Q12: What analytical methods are used to quantify bucillamine?
A16: Studies employed HPLC with fluorescence detection after derivatization with N-(1-pyrenyl)maleimide (NPM) for sensitive and reproducible quantification of bucillamine in human blood []. Additionally, GC-MS techniques have also been used to measure bucillamine levels in serum [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





